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molecular formula C2H2O<br>CH2=C=O<br>CH2CO<br>C2H2O B1206846 Ketene CAS No. 463-51-4

Ketene

Cat. No. B1206846
M. Wt: 42.04 g/mol
InChI Key: CCGKOQOJPYTBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248923B1

Procedure details

TFA and TFM were obtained from Mallinckrodt and Halocarbon Products, acetic acid and anhydride from J. T. Baker and diketene from Aldrich Chemical. Ketene was prepared by two methods: Method A: Diketene was passed through a heated tube at a temperature between 500-600° C. The formed gas was condensed in a dry ice bath at −78° C., redistilled into a calibrated cold finger, measured based on a density of 0.65 g/ml and transferred under reduced pressure to a reaction vessel also chilled to −78° C. Method B: Acetic acid was passed through a heated tube with quartz packing at a temperature between 500-600° C. The formed gas was trapped in a series of scrubbers through which TFA was circulated at a rate approximately 4.5 ml per minute. The TFA solution of Ac-TFA obtained from the scrubbers was characterized by 13C NMR to determine the relative amounts of acetic acid, acetic anhydride, acetyl trifluoroacetate and trifluoroacetic anhydride.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Halocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])([C:3]([F:6])([F:5])[F:4])=[O:2].C=C1OC(=O)C1>C(O)(=O)C>[CH2:3]=[C:1]=[O:2].[C:1]([OH:7])([C:3]([F:6])([F:5])[F:4])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Halocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C1CC(=O)O1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed in a dry ice bath at −78° C.
DISTILLATION
Type
DISTILLATION
Details
redistilled into a calibrated cold finger
CUSTOM
Type
CUSTOM
Details
transferred under reduced pressure to a reaction vessel
CUSTOM
Type
CUSTOM
Details
Method B: Acetic acid was passed through a heated tube with quartz packing at a temperature between 500-600° C

Outcomes

Product
Name
Type
product
Smiles
C=C=O
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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